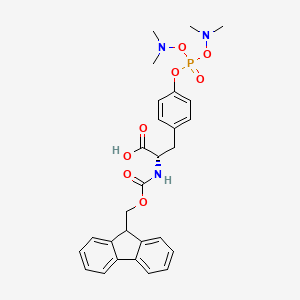
Fmoc-tyr(PO(nme2)2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-tyr(PO(nme2)2)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid tyrosine, which is further modified with a dimethylphosphoryl group. This modification enhances the compound’s utility in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyr(PO(nme2)2)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The dimethylphosphoryl group is then introduced through a series of reactions involving specific reagents and conditions. Common reagents include ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) and carbodiimides, which facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is becoming increasingly common to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-tyr(PO(nme2)2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Deprotected tyrosine ready for further modifications.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-tyr(PO(nme2)2)-OH is used in the synthesis of complex peptides and proteins. Its unique properties facilitate the formation of stable peptide bonds and enhance the overall yield of peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its phosphoryl group can mimic natural phosphorylation, making it valuable in signal transduction studies .
Medicine: this compound is employed in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with enhanced efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mecanismo De Acción
The mechanism of action of Fmoc-tyr(PO(nme2)2)-OH involves its ability to participate in peptide bond formation and mimic natural phosphorylation events. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The dimethylphosphoryl group can interact with various molecular targets, influencing signaling pathways and enzymatic activities .
Comparación Con Compuestos Similares
Fmoc-tyrosine: Lacks the phosphoryl modification, making it less versatile in certain applications.
Fmoc-serine: Another Fmoc-protected amino acid used in peptide synthesis but with different reactivity and applications.
Fmoc-threonine: Similar to Fmoc-serine but with an additional methyl group, affecting its steric properties
Uniqueness: Fmoc-tyr(PO(nme2)2)-OH stands out due to its phosphoryl modification, which enhances its utility in mimicking natural phosphorylation events. This makes it particularly valuable in studies related to signal transduction and enzyme mechanisms .
Propiedades
Fórmula molecular |
C28H32N3O8P |
|---|---|
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
Clave InChI |
RNIUNVOMPOGZKD-SANMLTNESA-N |
SMILES isomérico |
CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
SMILES canónico |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


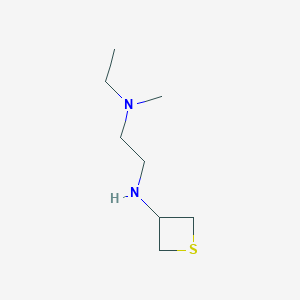
![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
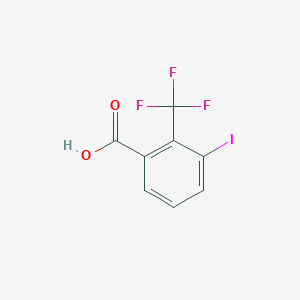
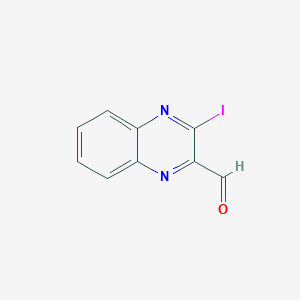
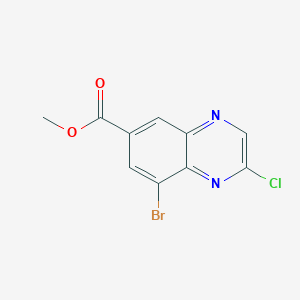
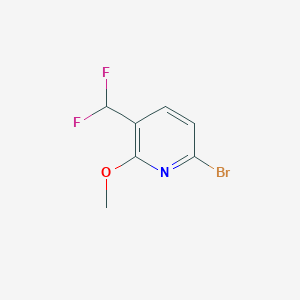
![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
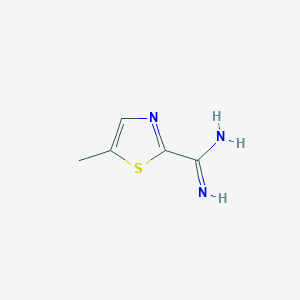
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
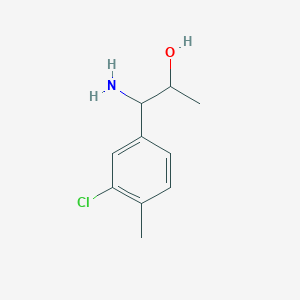
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
